![molecular formula C17H22N4O B562191 9'-Desmethyl Granisetron (Granisetron Impurity C) CAS No. 160177-67-3](/img/structure/B562191.png)
9'-Desmethyl Granisetron (Granisetron Impurity C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9’-Desmethyl Granisetron, also known as Granisetron Impurity C, is an impurity in the synthesis of Granisetron Hydrochloride . It has a molecular formula of C17H22N4O and a molecular weight of 298.38 . The chemical name for 9’-Desmethyl Granisetron is N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide .
Molecular Structure Analysis
The molecular structure of 9’-Desmethyl Granisetron is represented by the formula C17H22N4O . The structure includes a bicyclic nonane ring attached to an indazole ring via a nitrogen atom .Applications De Recherche Scientifique
N−(9−azabicyclo[3.3.1]nonan−3−yl)−1−methylindazole−3−carboxamide N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide N−(9−azabicyclo[3.3.1]nonan−3−yl)−1−methylindazole−3−carboxamide
, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.Management of Chemotherapy-Induced Nausea and Vomiting (CINV)
Granisetron is a well-known 5-HT3 receptor antagonist used in the management of nausea and vomiting caused by cytotoxic chemotherapy . As an impurity of Granisetron, 9’-Desmethyl Granisetron may have similar properties and could potentially be used in research to develop new analogs or formulations that might offer better efficacy or reduced side effects.
Postoperative Nausea and Vomiting (PONV) Control
In surgical settings, controlling postoperative nausea and vomiting is crucial for patient recovery. Research into 9’-Desmethyl Granisetron could lead to the development of new therapeutic agents that help manage these symptoms more effectively, especially in patients who are refractory to current treatments .
Radiopharmaceuticals for PET Imaging
Compounds related to 9’-Desmethyl Granisetron have been studied as potential PET imaging agents. For instance, analogs of this compound have been synthesized and evaluated for their ability to bind to σ2 receptors, which are implicated in tumor cell proliferation . This research could lead to the development of new diagnostic tools for cancer.
Chemosensitization in Cancer Therapy
Research has indicated that certain analogs of 9’-Desmethyl Granisetron can enhance the cytotoxic effects of chemotherapy drugs like doxorubicin . This suggests that the compound could be used to increase the efficacy of chemotherapeutic agents, potentially leading to better outcomes in cancer treatment.
Development of Sustained Release Formulations
The short half-life of Granisetron necessitates multiple dosages throughout the day. Research into 9’-Desmethyl Granisetron could contribute to the creation of sustained-release formulations, improving patient compliance and reducing the frequency of dosing .
Exploration of Antiemetic Efficacy in Special Patient Populations
Granisetron has been shown to be effective in special populations, such as patients with hepatic or renal impairment and children . Investigating the applications of 9’-Desmethyl Granisetron in these groups could provide insights into more tailored and effective antiemetic treatments.
Propriétés
IUPAC Name |
N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGVTDRZHFWDBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661898 |
Source
|
Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9'-Desmethyl Granisetron (Granisetron Impurity C) | |
CAS RN |
160177-67-3 |
Source
|
Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.